molecular formula C11H13NS2 B14787066 (2,5-Bis(methylthio)phenyl)propanenitrile

(2,5-Bis(methylthio)phenyl)propanenitrile

Cat. No.: B14787066
M. Wt: 223.4 g/mol
InChI Key: HZHPUEYOUGNRBP-UHFFFAOYSA-N
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Description

(2,5-Bis(methylthio)phenyl)propanenitrile is an organic compound with the molecular formula C11H13NS2 and a molecular weight of 223.36 g/mol . This compound is characterized by the presence of two methylthio groups attached to a phenyl ring, along with a propanenitrile group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Bis(methylthio)phenyl)propanenitrile typically involves the reaction of 2,5-dimethylthiophenol with a suitable nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

(2,5-Bis(methylthio)phenyl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,5-Bis(methylthio)phenyl)propanenitrile is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Bis(methylthio)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s methylthio groups can participate in various biochemical reactions, while the nitrile group can form interactions with enzymes and receptors. These interactions can lead to changes in cellular processes and biological activities .

Properties

Molecular Formula

C11H13NS2

Molecular Weight

223.4 g/mol

IUPAC Name

3-[2,5-bis(methylsulfanyl)phenyl]propanenitrile

InChI

InChI=1S/C11H13NS2/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h5-6,8H,3-4H2,1-2H3

InChI Key

HZHPUEYOUGNRBP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)SC)CCC#N

Origin of Product

United States

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